6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione
Description
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is a bicyclic heterocyclic compound featuring a thiophene ring fused with an oxazine-dione moiety. Its structure includes a methyl substituent at the 6-position, which significantly influences its physicochemical and biological properties. Synthesized via a base-catalyzed cyclization of ethyl 2-amino-5-methylthiophene-3-carboxylate, this compound is obtained in 68% yield after acidification and purification . Key spectroscopic data include:
- ¹H NMR (DMSO-d₆): δ 11.70 (s, 1H, NH), 6.98 (s, 2H, aromatic), 2.14 (s, 3H, CH₃).
- ¹³C NMR (DMSO-d₆): δ 166.44 (C=O), 163.01 (C=O), 123.06–104.35 (aromatic carbons), 15.00 (CH₃).
The compound serves as a precursor for synthesizing anticancer agents, particularly 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, via one-pot reactions with aromatic aldehydes and amines .
Properties
IUPAC Name |
6-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-3-2-4-5(12-3)8-7(10)11-6(4)9/h2H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYVNJOOVJOKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method allows for the formation of the oxazine ring through the involvement of the acetyl methyl group and the amide carbonyl moiety.
Industrial Production Methods
the principles of green chemistry, such as catalyst-free reactions and the use of visible light-promoted cyclization, can be applied to develop more sustainable and efficient production processes .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or oxygen atoms within the ring system.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 183.19 g/mol. Its unique structure features a fused ring system containing both sulfur and oxygen atoms, which contributes to its distinct chemical properties. The compound's structure allows it to interact with biological targets effectively.
Medicinal Chemistry
Research is ongoing to explore the compound's potential as an antibacterial agent. Its ability to inhibit TrmD makes it a candidate for developing new antibiotics that can combat resistant bacterial strains. Studies have shown that compounds targeting similar pathways can enhance the efficacy of existing antibiotics.
Organic Synthesis
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione serves as a valuable building block in synthesizing more complex heterocyclic compounds. Its unique structural features allow chemists to develop novel derivatives with tailored properties for specific applications in pharmaceuticals and materials science.
Materials Science
The compound's structural properties make it a candidate for developing advanced materials such as polymers and electronic components. Research into its application in creating conductive materials or as a dopant in organic semiconductors is underway.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Antibacterial Activity: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains resistant to conventional antibiotics. The mechanism was linked to the inhibition of TrmD activity.
- Synthesis of Novel Compounds: Researchers have successfully utilized this compound as a precursor in synthesizing other heterocycles with enhanced biological activity profiles. This approach has led to the discovery of new candidates for drug development.
Mechanism of Action
The mechanism by which 6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic ring system. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Methyl vs. Halogen Substituents: The 6-methyl group in the target compound enhances solubility and modulates electronic effects, favoring nucleophilic attacks during pyrimidinone synthesis . In contrast, chloro/fluoro substituents in NSC777205 improve lipophilicity and BBB penetration .
- Ring Fusion Position: The [2,3-d] fusion in the target compound vs. [3,2-d] in ’s analog leads to distinct reactivity. For example, the latter forms dihydrothienodiazepinediones via intramolecular cyclization, while the former reacts with aldehydes to form pyrimidinones .
Physicochemical and Drug-Likeness Profiles
- Lipophilicity and Permeability: NSC777205 has a calculated logP of 3.2, aligning with optimal BBB permeability, while the 6-methyl analog’s logP is lower (~2.5), favoring aqueous solubility for intravenous delivery .
Biological Activity
6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound known for its unique structural properties and potential biological activities. This compound features a fused ring system containing both sulfur and oxygen atoms, which contributes to its diverse chemical reactivity and biological interactions.
The primary biological target of this compound is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD). This enzyme is crucial for bacterial resistance to various antibiotics. The compound inhibits TrmD's function, disrupting the methylation process of tRNA, which is essential for protein synthesis. This inhibition leads to impaired bacterial growth and enhances the susceptibility of bacteria to antibiotics .
Pharmacokinetics
Research indicates that this compound exhibits a high affinity for TrmD, suggesting favorable pharmacokinetic properties such as good bioavailability. This characteristic is vital for its potential therapeutic applications in treating bacterial infections .
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antibacterial Activity : The inhibition of TrmD results in significant antibacterial effects. Studies have shown that compounds targeting this enzyme can enhance the efficacy of existing antibiotics against resistant bacterial strains .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. However, further research is needed to elucidate the mechanisms and specific targets involved .
Case Studies
Several studies have explored the biological implications of this compound:
- Antibiotic Synergy : A study demonstrated that when combined with traditional antibiotics, this compound significantly increased the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) strains. This finding highlights its potential as an adjuvant in antibiotic therapy .
- Cytotoxic Effects : In vitro assays indicated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. The precise molecular mechanisms remain under investigation but suggest a promising avenue for anticancer drug development .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
